Specific Scientific Field: Gastroenterology
Summary of the Application: Mebeverine is an antispasmodic agent used for the symptomatic treatment of abdominal pain caused by intestinal smooth muscle spasms and intestinal functional disorders in the course of IBS .
Methods of Application or Experimental Procedures: Major electronic medical databases, including PubMed, EMBASE, and Cochrane, were systematically searched from January 1965 to January 2021 . The studies included in the systematic review ranged from randomized trials to observational retrospective studies .
Results or Outcomes: Twenty-two studies met the inclusion criteria. Six studies reported a significant decrease in abdominal pain after mebeverine treatment (p-values ranging from <0.05 to <0.001). Some of the included studies also showed significant improvements in abnormal bowel habits, abdominal distension, as well as stool frequency and consistency . Adverse events were rare and associated mainly with IBS symptoms .
Summary of the Application: Mebeverine has been investigated for the treatment of post-cholecystectomy gastrointestinal spasms .
Methods of Application or Experimental Procedures: A prospective, multicenter, non-comparative, observational program was designed to assess the effectiveness of a 2-6 weeks treatment with Mebeverine 200mg twice a day (BID) and changes in quality of life in patients with post-cholecystectomy gastrointestinal spasms .
Results or Outcomes: The results of the study demonstrate that Mebeverine therapy leads to an effective elimination of clinical symptoms associated with post-cholecystectomy GI-spasm disorders, like abdominal pain, symptoms of dyspepsia, and stool disorders . A more marked change in values was observed during prolonged (up to 6 weeks) therapy .
Specific Scientific Field: Gastroenterology
Summary of the Application: Functional dyspepsia (FD) is a prevalent gastrointestinal disorder of the gastroduodenal region that presents with upper abdominal symptoms unexplained by the presence of organic disease . Mebeverine has been studied as a prokinetic agent for the treatment of FD .
Methods of Application or Experimental Procedures: Systematic reviews and network meta-analyses were conducted on major electronic medical databases, including PubMed, EMBASE, Cochrane Library, and Web of Science . The studies included randomized controlled trials investigating the use of prokinetics in adult FD patients .
Results or Outcomes: The network meta-analysis showed that metoclopramide had a higher total efficacy rate than mosapride, domperidone, itopride, acotiamide, and placebo. Cinitapride had a higher total efficacy rate than mosapride and placebo . Cinitapride had lower risk of total adverse events than domperidone .
Specific Scientific Field: Gastroenterology
Summary of the Application: Diverticular disease is a common condition characterized by the formation of bulges or sacs (diverticula) in the wall of the colon . Mebeverine has been used to help manage the symptoms of diverticular disease, particularly abdominal cramping .
Methods of Application or Experimental Procedures: The management of diverticular disease often involves a combination of dietary modifications, lifestyle changes, and pharmacological treatments such as analgesics, aminosalicylates, antibiotics, and antispasmodics like Mebeverine .
Results or Outcomes: Patients with diverticular disease often report a reduction in symptoms such as abdominal cramping when treated with Mebeverine .
Summary of the Application: Non-ulcer dyspepsia can cause a variety of symptoms, including abdominal pain, bloating, nausea, and vomiting . Many patients with non-ulcer dyspepsia have multiple somatic complaints, as well as symptoms of anxiety and depression . Mebeverine has been studied as a prokinetic agent for the treatment of non-ulcer dyspepsia .
Methods of Application or Experimental Procedures: Systematic reviews and network meta-analyses were conducted on major electronic medical databases, including PubMed, EMBASE, Cochrane Library, and Web of Science . The studies included randomized controlled trials investigating the use of prokinetics in adult non-ulcer dyspepsia patients .
Results or Outcomes: The network meta-analysis showed that metoclopramide had a higher total efficacy rate than mosapride, domperidone, itopride, acotiamide, and placebo . Cinitapride had a higher total efficacy rate than mosapride and placebo . Cinitapride had lower risk of total adverse events than domperidone .
Summary of the Application: Chronic abdominal pain is a common gastrointestinal (GI) symptom that characterizes many functional GI disorders/ disorders of gut-brain interaction, including irritable bowel syndrome, functional dyspepsia, and centrally mediated abdominal pain syndrome . The symptoms of abdominal pain in these highly prevalent disorders are often treated with antispasmodic agents like Mebeverine .
Methods of Application or Experimental Procedures: The management of chronic abdominal pain often involves a combination of dietary modifications, lifestyle changes, and pharmacological treatments such as analgesics, aminosalicylates, antibiotics, and antispasmodics like Mebeverine .
Results or Outcomes: Patients with chronic abdominal pain often report a reduction in symptoms such as abdominal cramping when treated with Mebeverine .
Mebeverine is an antispasmodic medication primarily used to alleviate symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders. It functions by relaxing the smooth muscles in the gastrointestinal tract, thereby reducing spasms and associated discomfort such as abdominal pain, cramps, and bloating . The compound is typically administered orally and is available in various formulations, including tablets and slow-release capsules .
The exact mechanism by which mebeverine works is not fully understood []. It is classified as an antispasmodic, indicating it relaxes smooth muscle contractions []. While initially thought to be an anticholinergic (affecting acetylcholine signaling), its mechanism seems more complex []. Research suggests it may directly act on smooth muscle in the gut, potentially affecting calcium channels or muscarinic receptors, or even having a local anesthetic effect [].
Mebeverine has the chemical formula and a molar mass of approximately 429.557 g/mol. It is classified as a p-methoxybenzoic acid derivative, which implies that it contains a methoxy group attached to a benzoic acid structure . The compound undergoes metabolic reactions primarily through hydrolysis by esterases, leading to its metabolites being excreted via urine .
Mebeverine was first synthesized in the 1960s as a second-generation analog of papaverine. The synthesis involves several steps including the formation of the p-methoxybenzoate ester and subsequent modifications to achieve the final structure. Specific synthetic pathways may vary but generally include reactions that form the necessary functional groups while maintaining the integrity of the aromatic system .
Mebeverine is primarily used for the symptomatic treatment of IBS, helping to relieve painful stomach cramps, bloating, and other gastrointestinal discomforts. Additionally, it has been investigated for use in conditions such as post-cholecystectomy gastrointestinal spasms . While it is available by prescription in many regions, some formulations can be purchased over-the-counter for IBS management .
Mebeverine shares similarities with several other antispasmodic agents used for treating gastrointestinal disorders. Below is a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Hyoscine Butylbromide | Anticholinergic; relaxes gut muscles | More systemic anticholinergic effects; used for acute abdominal pain |
| Dicyclomine | Anticholinergic; reduces muscle spasms | Has more pronounced central nervous system effects |
| Pinaverium Bromide | Calcium channel blocker; relaxes gut muscles | Primarily acts on calcium channels; less commonly used |
| Alverine Citrate | Directly relaxes smooth muscle | Similar but less effective in some IBS cases compared to Mebeverine |
Mebeverine stands out due to its targeted action on smooth muscle without significant systemic side effects, making it particularly suitable for chronic conditions like IBS .
Mebeverine exhibits distinct melting point characteristics depending on its molecular form and crystalline state. The compound exists primarily in two pharmaceutical forms: the free base and the hydrochloride salt, each displaying different thermal properties [1] [2] [3] [4] [5].
Table 1: Melting Point Determinations for Mebeverine Forms
| Form | Melting Point (°C) | Reference/Method |
|---|---|---|
| Mebeverine HCl (Free base) | 129-131 | ChemicalBook/CAS |
| Mebeverine HCl (Salt) | 105-107 | ChemicalBook |
| Mebeverine HCl (Salt) | 135 | Safety Data Sheet |
| Mebeverine HCl (Salt) | 131.6 | Experimental Study |
| Mebeverine HCl (Salt) | 129-131 | CAS Common Chemistry |
The free base form of mebeverine demonstrates a melting point range of 129-131°C, which represents the thermodynamically stable crystalline form under standard conditions [3] [6]. The hydrochloride salt exhibits more variable melting point data, ranging from 105-107°C to 135°C, depending on the specific polymorphic form and analytical conditions employed [1] [2] [7] [8] [4] [5].
Differential scanning calorimetry analysis reveals that mebeverine hydrochloride undergoes a single endothermic transition corresponding to melting, with no apparent polymorphic transitions observed in the temperature range studied [9] [5]. The variation in reported melting points suggests the potential existence of pseudopolymorphic forms or different hydration states of the hydrochloride salt, although comprehensive polymorphic screening studies specific to mebeverine have not been extensively documented in the available literature.
Mebeverine demonstrates markedly different solubility characteristics between its free base and hydrochloride salt forms, with significant pH-dependent behavior influencing its dissolution properties [1] [2] [10] [11] [12].
Table 2: Solubility Profile of Mebeverine Across Different Media
| Medium | Solubility | Notes |
|---|---|---|
| Water (HCl salt) | Very soluble/Freely soluble | HCl salt is highly water soluble |
| DMSO (HCl salt) | ≥ 155 mg/mL (332.61 mM) | Good organic solvent solubility |
| Ethanol 96% (HCl salt) | Freely soluble | Good alcohol solubility |
| Diethyl ether (HCl salt) | Nearly insoluble | Poor ether solubility |
| Water (free base) | Essentially insoluble | Free base poorly water soluble |
Table 3: Fundamental Thermodynamic Properties of Mebeverine
| Property | Value | Conditions/Notes |
|---|---|---|
| Molecular Weight (free base) | 429.55 g/mol | C₂₅H₃₅NO₅ |
| Molecular Weight (HCl salt) | 466.01 g/mol | C₂₅H₃₅NO₅·HCl |
| Boiling Point (predicted) | 543.8±50.0°C | At 760 mmHg |
| Density (predicted) | 1.074±0.06 g/cm³ | Predicted value |
| pKa (predicted) | 9.51±0.50 | Predicted value |
| Log P | 4.87-4.89 | Free base form |
The free base form exhibits essentially negligible water solubility due to its high lipophilicity (Log P = 4.87-4.89) and lack of ionizable protons under neutral pH conditions [2] [13] [14]. Conversely, the hydrochloride salt demonstrates excellent aqueous solubility across a wide pH range, with particularly enhanced dissolution in acidic media where protonation of the tertiary amine group maintains the ionic character [1] [15] [10] [8].
The pKa value of approximately 9.51 indicates that mebeverine exists predominantly in its protonated, water-soluble form under physiological pH conditions [1] [3] [14]. This pH-dependent solubility profile has significant implications for pharmaceutical formulation development, particularly for sustained-release dosage forms designed for colonic delivery [10] [16] [11].
Comprehensive nuclear magnetic resonance analysis of mebeverine provides detailed structural elucidation through both ¹H and ¹³C spectroscopic techniques, with DEPT (Distortionless Enhancement by Polarization Transfer) analysis enabling precise carbon multiplicity determination [17] [18] [19].
Table 4: Key ¹³C NMR Chemical Shift Assignments for Mebeverine
| Carbon Position | ¹³C Chemical Shift (ppm) | Assignment Notes |
|---|---|---|
| C1 (Carbonyl) | 166 | Ester carbonyl |
| C100 (Aromatic) | 133 | Aromatic quaternary |
| C200, C600 (Aromatic) | 130, 123 | Aromatic CH |
| C400, C40 (Methoxy-OMe) | 56, 56 | Aromatic methoxy groups |
| C30 (Methoxy-OMe) | 55 | Aromatic methoxy |
| C2 (OCH2) | 65 | Ester OCH2 |
| C6 (NCH) | 57 | Tertiary N-CH |
| C5 (NCH2) | 49 | N-CH2 chain |
| Cb (NCH2) | 44 | N-CH2 ethyl |
| C7 (NCH2) | 39 | CH2 chain |
| C3, C4 (CH2) | 27, 26 | Aliphatic CH2 |
| Cg, Ca (CH3) | 14 | Terminal CH3 groups |
The ¹³C nuclear magnetic resonance spectrum of mebeverine reveals twenty-five distinct carbon environments corresponding to its molecular formula C₂₅H₃₅NO₅ [17] [20] [21] [22]. The ester carbonyl carbon appears characteristically downfield at 166 ppm, while the aromatic carbons of the veratric acid and methoxyphenyl moieties resonate between 110-158 ppm [17].
DEPT analysis distinguishes carbon multiplicities with CH₃ carbons (methyl groups) appearing as positive peaks in DEPT-135 experiments, CH₂ carbons (methylene) appearing as negative peaks, and CH carbons (methine) showing positive signals in both DEPT-90 and DEPT-135 sequences [23] [24] [25] [26] [27]. The quaternary aromatic carbons are identified by their absence in DEPT spectra while remaining visible in broadband-decoupled ¹³C spectra.
¹H nuclear magnetic resonance analysis reveals characteristic multiplicities for each proton environment, with aromatic protons appearing between 6.7-7.4 ppm, methoxy protons as singlets around 3.8-3.9 ppm, and aliphatic protons distributed throughout the 0.9-4.2 ppm range [17] [18]. The integration patterns confirm the molecular composition and support structural assignments derived from ¹³C analysis.
Mass spectrometric analysis of mebeverine under electron ionization conditions produces characteristic fragmentation patterns that facilitate structural confirmation and metabolite identification [28] [29] [30] [31] [32] [33].
The molecular ion peak appears at m/z 429 for the free base form, corresponding to the intact mebeverine molecule [28] [33]. Primary fragmentation pathways involve cleavage at the ester linkage, producing the veratric acid fragment (m/z 182) and the amino alcohol portion [28]. Alpha cleavage adjacent to the nitrogen atom generates stable iminium ions, while McLafferty rearrangement processes contribute to the formation of characteristic low-mass fragments [29] [31] [32].
Tandem mass spectrometry experiments reveal that mebeverine undergoes predictable fragmentation sequences, with initial loss of alkyl groups followed by aromatic ring cleavages [28] [30]. The base peak typically corresponds to the methoxybenzyl cation (m/z 121), formed through benzylic cleavage and stabilized by resonance with the methoxy substituent [28] [31].
These fragmentation patterns prove essential for identifying mebeverine metabolites in biological samples, particularly the primary hydrolysis products veratric acid and mebeverine alcohol [28] [34]. The mass spectrometric fingerprint serves as a definitive analytical tool for pharmaceutical quality control and forensic identification purposes.
Mebeverine demonstrates variable photostability depending on the irradiation conditions and environmental matrix, with degradation mechanisms involving both direct photolysis and hydroxyl radical-mediated oxidation [35] [36] [37] [38].
Table 5: Stability Profile Under Environmental Stressors
| Stress Condition | Degradation (%) | Primary Degradation Products | Kinetics |
|---|---|---|---|
| Neutral aqueous (48h reflux) | <1 | Minimal | Stable |
| Acidic hydrolysis (1M HCl, 1h reflux) | >3 | Veratric acid + mebeverine alcohol | First-order |
| Basic hydrolysis (0.1M NaOH, 6h RT) | >3 | Veratric acid + mebeverine alcohol | First-order |
| Oxidative (30% H2O2, 24h, 70°C) | >15 | Multiple oxidation products | First-order (k=0.017 h⁻¹ at 70°C) |
| UV light (24h) | <1 | Stable | Stable |
| Heat (90°C, 7 days) | <1 | Stable | Stable |
Table 6: Photolytic Degradation Kinetics
| Irradiation Source | Half-life (min) | Rate Constant (min⁻¹) | Mechanism |
|---|---|---|---|
| TQ 150 (238-579 nm) | 2.1 | 0.21-0.33 | Hydroxyl radical mediated |
| TNN 15-32 (253 nm) | <2.1 | >0.33 | Direct photolysis + - OH |
| UV Chamber (24h) | No significant degradation | N/A | Minimal photolytic degradation |
Under controlled photocatalytic conditions using titanium dioxide as a photocatalyst, mebeverine undergoes rapid degradation with a half-life of approximately 2.1 minutes under polychromatic irradiation (238-579 nm) [35]. The degradation kinetics follow first-order behavior, with rate constants ranging from 0.21 to 0.33 min⁻¹ depending on the specific irradiation conditions and catalyst concentration [35].
Monochromatic UV irradiation at 253 nm produces even more rapid degradation, with over 98% removal achieved within 30 minutes [35]. The mechanism involves both direct photolysis of the aromatic chromophores and indirect oxidation through hydroxyl radicals generated by photocatalytic processes [35]. The presence of 2-propanol as a hydroxyl radical scavenger significantly inhibits the degradation rate, confirming the importance of radical-mediated pathways [35].
Under standard pharmaceutical storage conditions with normal ambient lighting, mebeverine exhibits excellent photostability with minimal degradation observed over extended periods [37] [38] [39]. This stability profile supports its suitability for conventional pharmaceutical packaging without requiring specialized light-protective measures.
Mebeverine demonstrates significant susceptibility to hydrolytic degradation under both acidic and basic conditions, with the ester linkage serving as the primary site of chemical cleavage [39] [40] [41] [34] [42] [43].
Under neutral aqueous conditions, mebeverine exhibits remarkable stability with less than 1% degradation observed after 48 hours of reflux conditions [39] [41]. This stability makes it suitable for aqueous pharmaceutical formulations at physiological pH values.
Acidic hydrolysis proceeds through acid-catalyzed ester cleavage, producing veratric acid (3,4-dimethoxybenzoic acid) and mebeverine alcohol as the primary degradation products [39] [41] [34]. The reaction follows first-order kinetics with temperature-dependent rate constants. In 1 M hydrochloric acid under reflux conditions, significant degradation occurs within one hour [39] [41].
Basic hydrolysis represents the most aggressive degradation pathway, with rapid ester cleavage occurring even at room temperature in 0.1 M sodium hydroxide [39] [41] [42]. The alkaline hydrolysis mechanism involves nucleophilic attack on the ester carbonyl by hydroxide ions, resulting in quantitative conversion to the corresponding carboxylate and alcohol products.
The hydrolytic degradation patterns have significant implications for pharmaceutical formulation stability, particularly for modified-release dosage forms designed to resist gastric conditions while releasing drug content in the intestinal environment [10] [16] [11]. The rapid hydrolysis in biological systems contributes to the extensive first-pass metabolism observed clinically, where intact mebeverine is rarely detected in plasma following oral administration [34].